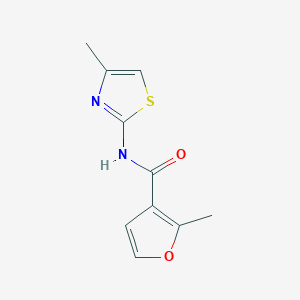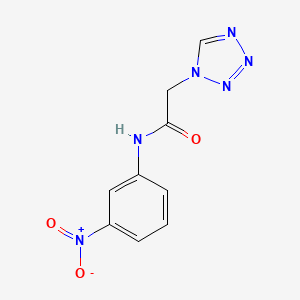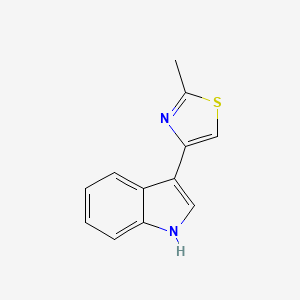
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide is 222.04629874 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some thiazole derivatives have been found to have antimicrobial activity, suggesting that they may interfere with bacterial or fungal growth and reproduction .
Pharmacokinetics
Thiazole derivatives, in general, have diverse biological activities, which suggest that they may have varied pharmacokinetic properties depending on their specific structures and targets .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its exact biological activity.
Analyse Biochimique
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative and the biological target .
Cellular Effects
Thiazole derivatives have been reported to have diverse effects on cells, including antimicrobial, antifungal, antiviral, and cytotoxic activities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro and in vivo studies .
Dosage Effects in Animal Models
Thiazole derivatives have been studied for their effects at various dosages, including any threshold effects, toxic effects, and adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes and cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been studied for their interactions with transporters and binding proteins, and effects on localization or accumulation .
Subcellular Localization
Thiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .
Propriétés
IUPAC Name |
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-5-15-10(11-6)12-9(13)8-3-4-14-7(8)2/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPXXQSTQREPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE](/img/structure/B5862346.png)


![5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5862372.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)
![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)


![2-{[4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5862405.png)


![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5862433.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)
![N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-BIPHENYLCARBOXAMIDE](/img/structure/B5862446.png)
